molecular formula C10H19FN2O2 B570416 tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate CAS No. 1261297-63-5

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Cat. No. B570416
CAS RN: 1261297-63-5
M. Wt: 218.272
InChI Key: BAKGBADRUJJHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is an organic compound that belongs to the diazepane family of compounds. It is a synthetically produced compound that has been used in a wide range of scientific research applications. This compound has been used in biochemical and physiological studies as well as in laboratory experiments.

Scientific Research Applications

Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate has been used in a wide range of scientific research applications. It has been used in studies to investigate its effects on various biochemical and physiological processes. It has also been used in laboratory experiments to study the reaction pathways of various drug compounds.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is still not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which results in changes in their activity. It is also believed that the compound can act as a chaperone that helps to facilitate the movement of certain molecules in the body.
Biochemical and Physiological Effects
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate has been found to have a range of biochemical and physiological effects. It has been found to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other neurological processes. It has also been found to act as an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of appetite, sleep, and other physiological processes. In addition, it has been found to act as an agonist of the GABA-A receptor, which is involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. However, it is also a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, the compound can be toxic in high concentrations, so it is important to use it in a well-ventilated environment and to wear protective equipment when handling it.

Future Directions

There are several possible future directions for the use of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate. One possible direction is to further investigate its effects on various biochemical and physiological processes, such as its effects on the serotonin 5-HT1A and 5-HT2A receptors. Another possible direction is to investigate its potential therapeutic applications, such as its potential use as an antidepressant or anxiolytic. Additionally, further research could be done to study its potential use in laboratory experiments to study the reaction pathways of various drug compounds.

Synthesis Methods

Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl alcohol and 6-fluoro-1,4-dihydropyridine-3-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction forms the desired tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate. The second step involves the reaction of the tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate with a Grignard reagent such as ethylmagnesium bromide. This reaction forms the desired tert-butyl 6-fluoro-1,4-diazepane-1-carboxylic acid.

properties

IUPAC Name

tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGBADRUJJHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

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